molecular formula C21H30N4O B7178508 (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone

(1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone

Cat. No.: B7178508
M. Wt: 354.5 g/mol
InChI Key: WCMHXVFMHRQIQK-UHFFFAOYSA-N
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Description

(1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with an ethyl group at the 1-position and a methanone group linked to a piperazine ring, which is further substituted with a methylpiperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions The piperazine ring is then constructed and linked to the indole core via a methanone bridge

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole or piperazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: In chemistry, (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular processes, its potential as an anticancer or antimicrobial agent, and its overall bioactivity.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The indole ring system may facilitate binding to specific sites, while the piperazine and piperidine moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (1-Methylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
  • (1-Ethylindol-3-yl)-[4-(1-ethylpiperidin-3-yl)piperazin-1-yl]methanone
  • (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]methanone

Uniqueness: The uniqueness of (1-Ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(1-ethylindol-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-3-23-16-19(18-8-4-5-9-20(18)23)21(26)25-13-11-24(12-14-25)17-7-6-10-22(2)15-17/h4-5,8-9,16-17H,3,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMHXVFMHRQIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4CCCN(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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